molecular formula C5H4F2N4O B2466810 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole CAS No. 2044901-53-1

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole

Cat. No.: B2466810
CAS No.: 2044901-53-1
M. Wt: 174.111
InChI Key: FYEFHSMVPWJENU-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that features both azidomethyl and difluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole typically involves the introduction of the azidomethyl and difluoromethyl groups onto an oxazole ring. One common method is the radical difluoromethylation of oxazole derivatives, followed by azidomethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole can undergo a variety of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azide group can be reduced to an amine, which can further participate in various coupling reactions.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield nitro or nitrile compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s utility in synthesis.

Scientific Research Applications

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole involves its ability to participate in radical and nucleophilic reactions. The azidomethyl group can generate reactive intermediates that interact with biological targets, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    3-(Azidomethyl)-5-(trifluoromethyl)-1,2-oxazole: Similar structure but with a trifluoromethyl group, which can alter its reactivity and applications.

    3-(Azidomethyl)-5-(chloromethyl)-1,2-oxazole:

    3-(Azidomethyl)-5-(methyl)-1,2-oxazole: Lacks fluorine atoms, resulting in different chemical properties and applications.

Uniqueness

The presence of both azidomethyl and difluoromethyl groups in 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole makes it unique compared to its analogs. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the azidomethyl group provides a versatile handle for further functionalization. This combination of properties makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Biological Activity

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole is a compound within the oxazole family, which has garnered attention due to its potential biological activities. The oxazole moiety is known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C5H4F2N3O\text{C}_5\text{H}_4\text{F}_2\text{N}_3\text{O}

This compound features an azide group, which is known for its reactivity and potential as a bioorthogonal handle in chemical biology. The difluoromethyl group contributes to the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of oxazole derivatives typically involves methods such as cyclization reactions involving aldehydes and nitriles. For this compound, a one-pot synthesis approach has been reported that allows for high yields under mild conditions .

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, difluoromethyl-substituted oxazoles have been shown to inhibit histone deacetylase 6 (HDAC6), a target in cancer therapy. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines at low nanomolar concentrations .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundTargetIC50 (nM)Mechanism
DFMOHDAC6<10Inhibition of deacetylation
3-Azido-OxazoleVarious Cancer Lines50-100Induction of apoptosis

Neuroprotective Effects

In studies focused on neuroprotection, oxazole derivatives have been shown to protect neuronal cells from amyloid-beta-induced toxicity. For example, compounds similar to this compound exhibited protective effects against neurotoxicity in PC12 cells, enhancing cell viability and reducing apoptotic markers .

Case Study: Neuroprotective Effects on PC12 Cells

  • Objective : Evaluate the neuroprotective potential of this compound.
  • Method : PC12 cells were treated with Aβ25-35 and the compound at varying concentrations.
  • Results : Significant increases in cell viability were observed at concentrations as low as 1.25 μg/mL.

Mechanistic Insights

The mechanism of action for the biological activity of this compound may involve modulation of key signaling pathways associated with cell survival and apoptosis. In particular, it has been suggested that such compounds may influence the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in neuronal survival and inflammation .

Properties

IUPAC Name

3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N4O/c6-5(7)4-1-3(10-12-4)2-9-11-8/h1,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFHSMVPWJENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN=[N+]=[N-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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